REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([CH3:11])[CH:3]=1.S(=O)(=O)(O)O.[CH2:17](O)[CH3:18]>>[CH2:17]([O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([Br:1])=[CH:3][C:4]=1[CH3:11])[CH3:18]
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Name
|
|
Quantity
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9.97 g
|
Type
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reactant
|
Smiles
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BrC1=CC(=C(C(=O)O)C=C1)C
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Name
|
|
Quantity
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1 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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170 mL
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Type
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reactant
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 33 hr
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Duration
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33 h
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated under reduced pressure
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Type
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ADDITION
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Details
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the residue was diluted with an ethyl acetate-hexane=1:1 mixed solvent
|
Type
|
WASH
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Details
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washed with water, saturated aqueous sodium hydrogen carbonate and saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
|
The insoluble material was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=C(C=C(C=C1)Br)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |